molecular formula C16H24N4O2 B13705562 1-Methyl-4-(1-(3-nitrophenyl)piperidin-4-yl)piperazine

1-Methyl-4-(1-(3-nitrophenyl)piperidin-4-yl)piperazine

Cat. No.: B13705562
M. Wt: 304.39 g/mol
InChI Key: CFGXUILIVAHKGY-UHFFFAOYSA-N
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Description

The compound identified as MFCD32876956 is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered attention due to its distinctive characteristics and the potential it holds for future research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876956 involves a series of chemical reactions that require precise conditions. The preparation method typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of MFCD32876956.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations occur. Catalysts may be used to facilitate the reactions.

    Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.

Industrial Production Methods

For large-scale production, the synthesis of MFCD32876956 is optimized to ensure efficiency and cost-effectiveness. Industrial methods may involve continuous flow reactors and automated systems to maintain consistent quality and yield. The use of advanced purification techniques ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD32876956 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert MFCD32876956 into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving MFCD32876956 typically require specific reagents and conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with altered chemical properties.

Scientific Research Applications

MFCD32876956 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: MFCD32876956 is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which MFCD32876956 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

1-methyl-4-[1-(3-nitrophenyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C16H24N4O2/c1-17-9-11-19(12-10-17)14-5-7-18(8-6-14)15-3-2-4-16(13-15)20(21)22/h2-4,13-14H,5-12H2,1H3

InChI Key

CFGXUILIVAHKGY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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